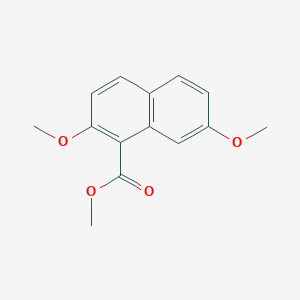
Methyl 2,7-dimethoxy-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,7-dimethoxy-1-naphthoate is an organic compound with the molecular formula C14H14O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two methoxy groups at positions 2 and 7, as well as a methyl ester group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,7-dimethoxy-1-naphthoate can be synthesized through a multi-step process. One common method involves the methylation of 2,7-dihydroxy-1-naphthoic acid. The reaction typically proceeds as follows:
Starting Material: 2,7-dihydroxy-1-naphthoic acid.
Methylation: The hydroxyl groups at positions 2 and 7 are methylated using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group at position 1 is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,7-dimethoxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2,7-dimethoxy-1-naphthylmethanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Methyl 2,7-dimethoxy-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of methyl 2,7-dimethoxy-1-naphthoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-1-naphthoate: Similar structure but with only one methoxy group.
Methyl 1-naphthoate: Lacks methoxy groups, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 2,7-dimethoxy-1-naphthoate is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 2,7-dimethoxy-1-naphthoate is an organic compound characterized by its naphthalene structure with two methoxy groups at the 2 and 7 positions. This unique arrangement significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including pharmaceuticals and organic synthesis. This article explores the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant research findings.
This compound has a molecular formula of C12H12O4 and a molecular weight of approximately 220.23 g/mol. Its structure allows for various chemical transformations, including oxidation to form naphthoquinones and reduction to yield 2,7-dimethoxy-1-naphthylmethanol.
The biological effects of this compound are likely mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes involved in drug metabolism, influencing the pharmacokinetics of co-administered drugs.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, altering cellular signaling pathways that regulate growth and apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 1-naphthoate | Lacks methoxy groups | Less reactive; limited biological activity |
| Methyl 2-methoxy-1-naphthoate | One methoxy group | Moderate activity; different reactivity |
| Ethyl 2,7-dimethoxy-1-naphthoate | Ethyl group instead of methyl | Similar reactivity; different solubility |
Case Studies
Several studies have explored the biological activities associated with naphthalene derivatives:
- A study demonstrated that naphthalene derivatives could inhibit bacterial growth by disrupting membrane integrity. This compound's enhanced lipophilicity might contribute to such effects.
- Another research effort focused on the anticancer properties of similar compounds, where derivatives showed significant cytotoxicity against various cancer cell lines through apoptosis induction.
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 2,7-dimethoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-16-10-6-4-9-5-7-12(17-2)13(11(9)8-10)14(15)18-3/h4-8H,1-3H3 |
InChI Key |
MUIQARHVUGIPOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















